molecular formula C20H14F2N4O2 B2995627 2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide CAS No. 862810-87-5

2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide

Cat. No.: B2995627
CAS No.: 862810-87-5
M. Wt: 380.355
InChI Key: AYRXIDNIFRECGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide is a synthetic small molecule developed for research applications in oncology and inflammatory diseases. This benzamide derivative is part of a class of nitrogen-containing heterocyclic compounds that are recognized as important building blocks in medicinal chemistry due to their versatile biological activities . The compound features a benzamide core substituted with fluorine atoms, linked to a methoxyphenyl group which is further functionalized with an imidazo[1,2-a]pyrimidine moiety. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in drug discovery, known for its potential to interact with various biological targets . Compounds with these structural features are frequently investigated for their activity against hyperproliferative disorders, such as cancers, and in hypoxic disease pathologies . Research on analogous compounds indicates potential utility in studying pathways involved in cell proliferation. This product is intended for research purposes to further explore these mechanisms and their therapeutic implications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O2/c1-28-17-7-6-12(16-11-26-9-3-8-23-20(26)25-16)10-15(17)24-19(27)18-13(21)4-2-5-14(18)22/h2-11H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRXIDNIFRECGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyrimidin-2-yl core[_{{{CITATION{{{2{Synthesis and Antimicrobial Evaluation of 2- (6-Imidazo [1,2-](https://www.mdpi.com/1422-8599/2022/1/M1331). This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrimidines and aldehydes[{{{CITATION{{{3{Synthesis, Characterization, and Anticancer Activity of Novel Imidazo 1,2-{{{CITATION{{{_1{[2-Amino-6-(2,6-Difluoro-Benzoyl)-Imidazo[1,2-a]Pyridin-3-Yl]-Phenyl ...](https://go.drugbank.com/drugs/DB04006).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of one atom or group in the molecule with another[_{{{CITATION{{{_3{Synthesis, Characterization, and Anticancer Activity of Novel Imidazo 1,2-.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications that can be further utilized in subsequent reactions or applications.

Scientific Research Applications

It appears the query is for information on the applications of the chemical compound "2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide."

Based on the search results, here's what can be gathered:

  • Basic Identification :
    • The compound is also identified by the CAS number 862810-34-2 .
    • Its molecular formula is C20H14F2N4O and the molecular weight is 364.3482 .
  • Related Compounds and Derivatives :
    • Other benzamide derivatives and imidazopyrimidine compounds exist and have various applications. For example, there are 4-chloro-benzamides with potential as RET kinase inhibitors for cancer therapy . There are also studies on the synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives .
    • Novel 2-(Pyridin-2-yl) pyrimidine derivatives have been studied for anti-fibrosis activity .
  • Imidazo[1,2-a]pyrimidines :
    • These compounds have gained interest, with research groups exploring their synthesis, biological activities, and applications .
    • Applications range from anti-inflammatory to anticonvulsant and tranquilizer properties .
    • They can be fluorescent probes for studying peripheral benzodiazepine receptors .
  • Benzamides :
    • Modified benzamides are being explored as RET kinase inhibitors .
    • 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea derivatives have been synthesized and studied for antibacterial properties .

Mechanism of Action

The mechanism by which 2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Biological Activity Application
Target Compound Imidazo[1,2-a]pyrimidine 2,6-Difluorobenzamide, Methoxyphenyl Kinase inhibition (inferred) Pharmaceutical (potential)
Flumetsulam Triazolo[1,5-a]pyrimidine Sulfonamide, Methyl Acetolactate synthase inhibition Herbicide
Fyn Inhibitors Imidazo[1,2-a]pyrazine Amine, Thiadiazole Fyn kinase inhibition Therapeutic
Compound Imidazo[1,2-a]pyridine Ethyloxy, Piperidinyl Undisclosed Research chemical
Diflufenican Pyridine-carboxamide Trifluoromethylphenoxy Protox inhibitor Herbicide

Key Research Findings

Imidazo-Fused Rings : The imidazo[1,2-a]pyrimidine core in the target compound may offer superior kinase binding compared to triazolo or pyridine derivatives due to nitrogen positioning .

Fluorination Impact : The 2,6-difluorophenyl group enhances metabolic stability and lipophilicity, a feature shared with flumetsulam but leveraged differently (herbicidal vs. kinase inhibition) .

Substituent Effects : Methoxy and imidazopyrimidine groups in the target compound likely improve solubility compared to bulkier substituents in ’s analog .

Biological Activity

The compound 2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antiproliferative effects, antibacterial properties, and potential mechanisms of action based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H15F2N5OC_{17}H_{15}F_2N_5O, with a molecular weight of 353.34 g/mol. The structure features a difluorophenyl group and an imidazo[1,2-a]pyrimidine moiety, which are critical for its biological activity.

Antiproliferative Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of imidazo[4,5-b]pyridine have shown promising results with IC50 values in the low micromolar range against colon carcinoma cells. Specifically:

CompoundCell LineIC50 (µM)
10SW6200.4
14HeLa0.7
8Multiple1.8–3.2

These findings suggest that the imidazo[1,2-a]pyrimidine structure may enhance cellular uptake and interaction with DNA, leading to growth inhibition in cancer cells .

Antibacterial Activity

While the primary focus has been on antiproliferative effects, some derivatives have also been evaluated for antibacterial properties. The antibacterial activity of compounds similar to This compound has been assessed against various Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMIC (µM)
14E. coli32
10Staphylococcus aureusNot significant

The results indicate that while some derivatives exhibit moderate antibacterial activity, the primary therapeutic potential lies in their anticancer properties .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have been proposed:

  • DNA Intercalation : Similar compounds are known to intercalate into double-stranded DNA (dsDNA), disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes involved in cell proliferation pathways.
  • Reactive Oxygen Species (ROS) Induction : Some derivatives have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

A study conducted on a series of imidazo derivatives revealed that those with a substituted phenyl ring exhibited enhanced antiproliferative activity compared to unsubstituted analogs. Notably, compounds containing electron-withdrawing groups such as fluorine demonstrated improved potency against cancer cell lines .

Q & A

Q. What synthetic strategies are recommended for preparing 2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide?

The synthesis typically involves coupling a 2,6-difluorobenzoyl chloride derivative with an imidazo[1,2-a]pyrimidine-substituted aniline precursor. Key steps include:

  • Amide bond formation : Reacting 3-(5-imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyaniline with 2,6-difluorobenzoyl chloride under Schotten-Baumann conditions (e.g., aqueous NaOH, THF) .
  • Characterization : Use 1H^1 \text{H}-NMR to confirm regioselectivity, particularly for fluorine substituents (e.g., doublet splitting patterns at δ 7.2–7.8 ppm) and imidazo[1,2-a]pyrimidine protons (δ 8.1–8.5 ppm) .
  • Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • 1H^1 \text{H}- and 13C^{13} \text{C}-NMR : Identify fluorine coupling patterns (e.g., JF-H810HzJ_{\text{F-H}} \approx 8–10 \, \text{Hz}) and aromatic protons in the benzamide and imidazo[1,2-a]pyrimidine moieties .
  • FT-IR : Confirm amide C=O stretch (~1650–1680 cm1^{-1}) and methoxy C-O stretch (~1250 cm1^{-1}) .
  • LC-MS : Verify molecular ion peaks ([M+H]+^+) and fragmentation patterns to rule out byproducts .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and packing interactions. For example:

  • Unit cell parameters : Monoclinic systems (e.g., P21/cP2_1/c) with a=5.0479A˚,b=19.738A˚a = 5.0479 \, \text{Å}, b = 19.738 \, \text{Å}) are common for fluorinated benzamides .
  • Hydrogen bonding : Fluorine atoms often participate in weak C–H···F interactions, influencing crystal stability .
    Use SHELX programs for structure refinement, ensuring R-factors < 0.05 for high reliability .

Advanced Research Questions

Q. How can conflicting 1H^1 \text{H}1H-NMR data for fluorine-substituted aromatic protons be resolved?

Fluorine-proton coupling can lead to complex splitting patterns. Strategies include:

  • Deuterated solvents : Use DMSO-d6_6 to minimize solvent interference and enhance resolution .
  • Variable-temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., rotational isomerism) .
  • 2D experiments : HSQC or HMBC correlations clarify connectivity between fluorine and adjacent protons .

Q. What mechanistic insights support this compound’s potential as a kinase inhibitor?

The imidazo[1,2-a]pyrimidine core mimics ATP-binding motifs in kinases (e.g., Fyn kinase). Key evidence includes:

  • Docking studies : The methoxy group at the 2-position enhances hydrophobic interactions with kinase pockets .
  • Enzyme assays : Measure IC50_{50} values using fluorescence-based ADP-Glo™ assays, comparing inhibition against wild-type vs. mutant kinases .
  • Selectivity profiling : Test against kinase panels (e.g., 50+ kinases) to identify off-target effects .

Q. How can synthetic yields be optimized for large-scale production in academic settings?

  • Catalyst screening : Copper(II) acetate in DMSO improves C–H functionalization efficiency for imidazo[1,2-a]pyrimidine synthesis (yields up to 85%) .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 24 h) for amide coupling steps .
  • Workflow automation : Use liquid handlers for precise reagent dispensing in multi-step protocols .

Q. What computational methods predict metabolic stability and toxicity?

  • ADMET prediction : Tools like SwissADME assess bioavailability (e.g., Lipinski’s Rule of Five) and cytochrome P450 interactions .
  • Molecular dynamics (MD) : Simulate binding to human serum albumin to estimate plasma half-life .
  • ToxCast data : Cross-reference EPA databases for hepatotoxicity flags related to fluorinated aromatics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.